4-Bromothiazole-2-carboxamide

Cross-coupling Suzuki reaction Regioselectivity

4-Bromothiazole-2-carboxamide is a fragment-sized heterocyclic building block designed for medicinal chemistry and organic synthesis. The 4-bromo substituent enables efficient Pd-catalyzed cross-coupling reactions (Suzuki, Stille) with superior regioselectivity compared to the 5-bromo isomer. The primary carboxamide group offers hydrogen-bonding capabilities and metabolic stability advantages over carboxylic acid analogs, making it a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor development. Ensure synthetic success—order this non-interchangeable building block today.

Molecular Formula C4H3BrN2OS
Molecular Weight 207.05
CAS No. 912639-91-9
Cat. No. B2796361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiazole-2-carboxamide
CAS912639-91-9
Molecular FormulaC4H3BrN2OS
Molecular Weight207.05
Structural Identifiers
SMILESC1=C(N=C(S1)C(=O)N)Br
InChIInChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8)
InChIKeyBZULRTZCBCPPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiazole-2-carboxamide (CAS 912639-91-9) Procurement & Baseline Overview for Medicinal Chemistry


4-Bromothiazole-2-carboxamide (CAS 912639-91-9) is a fragment-sized heterocyclic building block with a molecular formula of C4H3BrN2OS and a molecular weight of 207.05 g/mol . It is a member of the bromothiazole family, characterized by a bromine substituent at the 4-position of the thiazole ring and a primary carboxamide group at the 2-position . The compound is supplied as a solid with typical purities of ≥95% and is primarily used as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . Its value lies in the combination of the bromine atom as a handle for cross-coupling reactions and the carboxamide as a site for further derivatization or as a pharmacophoric element [1].

Why 4-Bromothiazole-2-carboxamide Cannot Be Simply Substituted with Positional Isomers or Carboxylic Acid Analogs


The procurement of 4-Bromothiazole-2-carboxamide for specific research applications is non-interchangeable with its closest positional isomers (2-bromo- or 5-bromo-thiazole carboxamides) or its carboxylic acid analog. This is due to three critical factors: (1) The position of the bromine atom on the thiazole ring dictates the regioselectivity and efficiency of downstream cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), a principle well-documented in the synthesis of bromothiazole building blocks [1]. (2) The carboxamide functionality confers different hydrogen-bonding capabilities and metabolic stability compared to a carboxylic acid, which is a key consideration in fragment-based drug design [2]. (3) Fundamental differences in predicted physicochemical properties, such as LogP and hydrogen bond donor/acceptor counts, exist between regioisomers, impacting their behavior in biochemical assays and cellular permeability . Therefore, selecting an alternative without verifying these functional and positional requirements can derail a synthetic route or invalidate biological assay results.

Quantitative Differentiation Evidence for 4-Bromothiazole-2-carboxamide vs. Closest Analogs


Regioisomeric Purity and Synthetic Utility: 4-Br vs. 5-Br Thiazole-2-carboxamide

The 4-bromo substitution on 4-Bromothiazole-2-carboxamide provides a distinct advantage in Pd-catalyzed cross-coupling reactions compared to its 5-bromo isomer. A foundational study on the synthesis of the full family of bromothiazoles demonstrated that the 4-position is significantly more reactive and yields higher conversion rates in sequential functionalization steps. This is attributed to the electronic and steric environment created by the adjacent nitrogen atom in the thiazole ring [1]. While specific yield data for the carboxamide derivative is not reported, the study provides a class-level inference that 4-bromothiazoles undergo debromination and subsequent functionalization under milder conditions and with better regiocontrol than 5-bromothiazoles [1].

Cross-coupling Suzuki reaction Regioselectivity

Functional Group Distinction: Carboxamide vs. Carboxylic Acid in Fragment Libraries

A study profiling a focused library of 49 fragment-sized thiazoles and thiadiazoles in biochemical assays identified carboxamides and carboxylic acids as having distinct profiles [1]. 4-Bromothiazole-2-carboxamide, as a neutral carboxamide, serves as a superior hydrogen bond donor/acceptor compared to its anionic carboxylic acid counterpart, 4-Bromo-1,3-thiazole-2-carboxylic acid (CAS 88982-82-5) . The carboxamide functionality is less prone to non-specific ionic interactions and offers better membrane permeability characteristics, which is a key parameter in fragment-based drug discovery (FBDD) campaigns [1].

Fragment-based drug discovery FBDD Hydrogen bonding

Predicted Physicochemical Property Divergence: 4-Br vs. 5-Br Thiazole-2-carboxamide

While the 4-bromo and 5-bromo isomers of thiazole-2-carboxamide share the same molecular formula and weight (207.05 g/mol), they diverge in their predicted physicochemical properties, which can impact their behavior in assays and formulations. For the comparator, 5-Bromothiazole-2-carboxamide (CAS 957345-64-1), predicted data indicates an ACD/LogP of 0.63 and a polar surface area of 84 Ų . Due to the difference in substitution pattern, the electronic distribution and dipole moment of 4-Bromothiazole-2-carboxamide will differ, leading to a distinct LogP and potentially different solubility and permeability. These predicted differences, while not experimentally quantified for the target compound in a head-to-head manner, are a direct consequence of the regioisomerism and represent a class-level inference that supports careful selection .

LogP Physicochemical properties Polar surface area

Purity and Supply Chain Reliability: 4-Br Carboxamide vs. Carboxylic Acid Analog

Procurement-grade purity and cost are key differentiators. 4-Bromothiazole-2-carboxamide is offered by multiple vendors with a standard purity of ≥95% . In contrast, its carboxylic acid analog, 4-Bromo-1,3-thiazole-2-carboxylic acid (CAS 88982-82-5), is available at a comparable 96% purity but at a significantly different price point . For example, the carboxamide (Cat. F553510) is priced at £130.00 for 100 mg , whereas the carboxylic acid (Ref. IN-DA0045K3) is priced at 26.00 € for 100 mg . This 5-fold difference in cost reflects the distinct synthetic routes and commercial demand for the two functional groups, providing a clear procurement-based differentiation for budget-conscious projects.

Chemical purity Procurement Supply chain

Validated Research & Industrial Application Scenarios for 4-Bromothiazole-2-carboxamide


Regioselective Cross-Coupling for Diversified Library Synthesis

Leverage the superior reactivity of the 4-bromo position in 4-Bromothiazole-2-carboxamide for efficient Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to generate a diverse array of 4-substituted thiazole-2-carboxamide analogs. This application is supported by class-level evidence demonstrating the enhanced regioselectivity and yields of 4-bromothiazoles compared to the 5-bromo isomer in sequential functionalization steps [1]. The resulting library can be screened for biological activity against various targets, including kinases or G-protein coupled receptors (GPCRs).

Fragment-Based Drug Discovery (FBDD) Lead Generation

Utilize 4-Bromothiazole-2-carboxamide as a privileged fragment in FBDD campaigns. Its small size (MW < 250 Da) and neutral carboxamide group offer favorable physicochemical properties for primary screening and structure-based design, differentiating it from the more promiscuous carboxylic acid analog [2]. The compound can be soaked into protein crystals or used in ligand-observed NMR (e.g., WaterLOGSY, STD-NMR) to identify initial binding hits against targets of interest, such as carbonic anhydrase II (CA-II), for which its binding affinity has been assessed [3].

Synthesis of Targeted Kinase Inhibitor Scaffolds

Employ 4-Bromothiazole-2-carboxamide as a core building block for the synthesis of novel kinase inhibitors. The thiazole-2-carboxamide moiety is a recognized pharmacophore in several kinase inhibitor classes, including PIM kinase [4] and TNIK inhibitors [5]. The 4-bromo substituent serves as a strategic vector for introducing diverse functional groups to explore the ATP-binding pocket or allosteric sites, enabling SAR studies to optimize potency and selectivity against specific kinases implicated in cancer or inflammatory diseases.

Technical Documentation Hub

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